Cas no 2140302-05-0 (3-(1-azidoethenyl)pyridine)

3-(1-azidoethenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(1-azidoethenyl)pyridine
- EN300-1280670
- 2140302-05-0
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- Inchi: 1S/C7H6N4/c1-6(10-11-8)7-3-2-4-9-5-7/h2-5H,1H2
- InChI Key: CFEDSVKLSQIMCP-UHFFFAOYSA-N
- SMILES: N1C=CC=C(C=1)C(=C)N=[N+]=[N-]
Computed Properties
- Exact Mass: 146.059246208g/mol
- Monoisotopic Mass: 146.059246208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.2Ų
- XLogP3: 2.4
3-(1-azidoethenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1280670-10000mg |
3-(1-azidoethenyl)pyridine |
2140302-05-0 | 10000mg |
$3131.0 | 2023-10-01 | ||
Enamine | EN300-1280670-250mg |
3-(1-azidoethenyl)pyridine |
2140302-05-0 | 250mg |
$670.0 | 2023-10-01 | ||
Enamine | EN300-1280670-5000mg |
3-(1-azidoethenyl)pyridine |
2140302-05-0 | 5000mg |
$2110.0 | 2023-10-01 | ||
Enamine | EN300-1280670-2500mg |
3-(1-azidoethenyl)pyridine |
2140302-05-0 | 2500mg |
$1428.0 | 2023-10-01 | ||
Enamine | EN300-1280670-50mg |
3-(1-azidoethenyl)pyridine |
2140302-05-0 | 50mg |
$612.0 | 2023-10-01 | ||
Enamine | EN300-1280670-1.0g |
3-(1-azidoethenyl)pyridine |
2140302-05-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1280670-1000mg |
3-(1-azidoethenyl)pyridine |
2140302-05-0 | 1000mg |
$728.0 | 2023-10-01 | ||
Enamine | EN300-1280670-500mg |
3-(1-azidoethenyl)pyridine |
2140302-05-0 | 500mg |
$699.0 | 2023-10-01 | ||
Enamine | EN300-1280670-100mg |
3-(1-azidoethenyl)pyridine |
2140302-05-0 | 100mg |
$640.0 | 2023-10-01 |
3-(1-azidoethenyl)pyridine Related Literature
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Dan Sun,Xinyuan Wan,Wenzong Liu,Xue Xia,Fangliang Huang,Aijie Wang,Jessica A. Smith,Yan Dang,Dawn E. Holmes RSC Adv., 2019,9, 25890-25899
Additional information on 3-(1-azidoethenyl)pyridine
Recent Advances in the Study of 3-(1-azidoethenyl)pyridine (CAS: 2140302-05-0) in Chemical Biology and Pharmaceutical Research
The compound 3-(1-azidoethenyl)pyridine (CAS: 2140302-05-0) has recently emerged as a promising candidate in chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, applications, and potential therapeutic benefits. The azide functional group in 3-(1-azidoethenyl)pyridine enables it to participate in click chemistry reactions, making it a valuable tool for bioconjugation and drug discovery.
Recent studies have highlighted the role of 3-(1-azidoethenyl)pyridine in the development of targeted drug delivery systems. Researchers have successfully utilized its azide moiety to conjugate with alkyne-functionalized biomolecules, facilitating the creation of stable and selective drug-carrier complexes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in enhancing the bioavailability of anticancer agents through covalent linkage to nanoparticle surfaces. The study reported a significant improvement in tumor-targeting efficiency and reduced off-target effects in preclinical models.
In addition to its applications in drug delivery, 3-(1-azidoethenyl)pyridine has shown potential as a building block for the synthesis of novel heterocyclic compounds. A recent publication in Organic Letters detailed a copper-catalyzed cycloaddition reaction involving this compound, leading to the formation of triazole derivatives with enhanced bioactivity. These derivatives exhibited notable antimicrobial properties, suggesting their potential use in addressing antibiotic resistance. The study also emphasized the compound's stability under physiological conditions, a critical factor for its pharmaceutical applicability.
Another significant advancement involves the use of 3-(1-azidoethenyl)pyridine in proteomics research. Its ability to selectively label proteins via click chemistry has enabled researchers to map protein-protein interactions with high precision. A 2024 study in Nature Chemical Biology utilized this compound to develop a novel proximity labeling technique, which provided insights into previously unexplored cellular pathways. The findings have implications for understanding disease mechanisms and identifying new therapeutic targets.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-(1-azidoethenyl)pyridine for clinical applications. Current research efforts are focused on improving yield and purity while minimizing potential toxicity. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to address these challenges and accelerate the translation of laboratory findings into clinical practice.
In conclusion, 3-(1-azidoethenyl)pyridine (CAS: 2140302-05-0) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span drug delivery, heterocyclic synthesis, and proteomics, offering numerous opportunities for innovation. Continued research and development efforts are expected to further elucidate its potential and pave the way for its integration into therapeutic strategies.
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